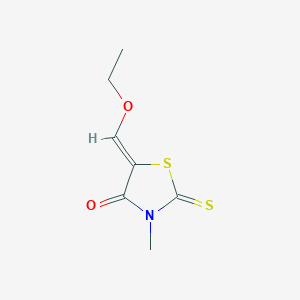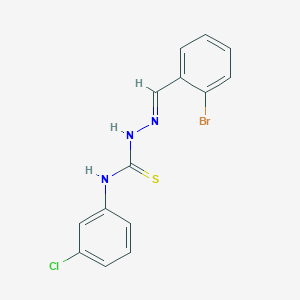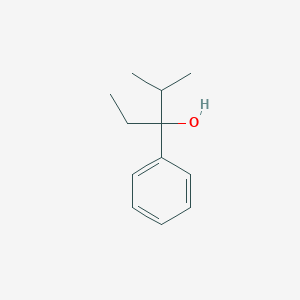
3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide is a chemical compound with the molecular formula C13H8Br3NO2. It is a derivative of benzamide, characterized by the presence of bromine atoms at the 3 and 5 positions of the benzamide ring, and an additional bromine atom on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide typically involves the bromination of 4-hydroxybenzamide followed by the introduction of the bromophenyl group. One common method includes:
Bromination of 4-hydroxybenzamide: This step involves the reaction of 4-hydroxybenzamide with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions are controlled to ensure selective bromination at the 3 and 5 positions.
Introduction of the bromophenyl group: The brominated intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 3,5-dibromo-N-(4-bromophenyl)-4-oxobenzamide.
Reduction: Formation of this compound with reduced bromine atoms.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.
類似化合物との比較
Similar Compounds
5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide: Similar structure but with a single bromine atom on the benzamide ring.
3,5-Dibromo-N-(4-chlorophenyl)-4-hydroxybenzamide: Similar structure with a chlorine atom instead of a bromine atom on the phenyl ring.
3,5-Dibromo-N-(4-methylphenyl)-4-hydroxybenzamide: Similar structure with a methyl group instead of a bromine atom on the phenyl ring.
Uniqueness
3,5-Dibromo-N-(4-bromophenyl)-4-hydroxybenzamide is unique due to the presence of multiple bromine atoms, which enhance its reactivity and biological activity. The specific arrangement of bromine atoms contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
91692-67-0 |
|---|---|
分子式 |
C13H8Br3NO2 |
分子量 |
449.92 g/mol |
IUPAC名 |
3,5-dibromo-N-(4-bromophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-8-1-3-9(4-2-8)17-13(19)7-5-10(15)12(18)11(16)6-7/h1-6,18H,(H,17,19) |
InChIキー |
QFHDNMYMVCBKPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C(=C2)Br)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)

![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006649.png)

![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006657.png)
![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B12006672.png)
![1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006691.png)

![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006734.png)
